![molecular formula C20H17F3N2OS B2545936 4-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide CAS No. 896375-50-1](/img/structure/B2545936.png)
4-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide
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Overview
Description
The compound 4-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is a derivative of benzamide with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities. The presence of a thiazole ring and a trifluoromethyl group may contribute to the compound's bioactivity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves cyclization reactions and substitutions. For example, the synthesis of N-substituted benzamides can be facilitated by microwave-assisted methods, which offer a cleaner, more efficient, and faster approach compared to traditional thermal heating . The Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized under microwave irradiation, indicating that similar methods could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and various substituents that can influence the compound's biological activity. For instance, the introduction of a thiazole ring and a trifluoromethyl group can affect the compound's binding affinity and selectivity towards biological targets . The molecular docking studies can be used to predict the interaction of these compounds with enzymes or receptors, providing insights into their mechanism of action .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and condensation, to form different heterocyclic systems. These reactions are often catalyzed by bases or facilitated by reagents like bromine or iodine . The introduction of substituents such as the trifluoromethyl group can also influence the reactivity and the outcome of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the trifluoromethyl group can enhance the lipophilicity of the compound, potentially improving its oral bioavailability . The crystal structure analysis can provide information on the compound's solid-state properties, including its stability and interactions with solvents .
Scientific Research Applications
Pharmacokinetics and Metabolism
A study on the disposition and metabolism of a compound structurally similar to 4-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide, SB-649868, reveals its pharmacokinetic profile in humans. This novel orexin 1 and 2 receptor antagonist, intended for insomnia treatment, exhibits extensive metabolism with principal elimination via feces, highlighting its significant biotransformation and elimination pathways in the body (Renzulli et al., 2011).
Diagnostic Imaging in Neurodegenerative Diseases
For diagnostic purposes, compounds like this compound could potentially be radiolabeled for PET imaging to study amyloid deposition in Alzheimer's disease. An example includes a study evaluating the safety, dosimetry, and characteristics of a radiotracer for sphingosine-1-phosphate receptor, indicating the potential of similar compounds in neuroimaging and the diagnosis of conditions like multiple sclerosis (Brier et al., 2022).
Environmental and Human Exposure Studies
Analytical methods for detecting environmental phenols and parabens in human samples can offer insights into the exposure levels of compounds, including those structurally related to this compound, across different populations. These studies provide a foundation for understanding the potential health implications of chronic exposure to such compounds (Moos et al., 2014).
Oncology and Receptor Studies
Investigations into the binding affinity of specific receptors, such as sigma receptors in breast cancer, utilize compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for scintigraphic detection. These studies emphasize the role of receptor-targeted diagnostics in identifying and understanding the progression of various cancers, which could be extrapolated to research involving similar compounds (Caveliers et al., 2002).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets for these effects can vary widely depending on the exact structure and substituents of the thiazole derivative .
Mode of Action
It is known that the biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and stability, can be influenced by environmental conditions .
Future Directions
properties
IUPAC Name |
4-methyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c1-13-2-4-14(5-3-13)18(26)24-11-10-17-12-27-19(25-17)15-6-8-16(9-7-15)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRVVTGEUVSKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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